molecular formula C5H2BrCl2N B1526381 2-Bromo-4,5-dichloropyridine CAS No. 1033203-42-7

2-Bromo-4,5-dichloropyridine

Cat. No.: B1526381
CAS No.: 1033203-42-7
M. Wt: 226.88 g/mol
InChI Key: HLTZXARVZDCGTL-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichloropyridine is a halogenated pyridine derivative characterized by the presence of bromine and chlorine atoms on the pyridine ring

Synthetic Routes and Reaction Conditions:

  • Bromination and Chlorination: One common method involves the bromination of 2,4-dichloropyridine followed by further chlorination. The reaction typically requires a brominating agent such as bromine (Br2) and a chlorinating agent like chlorine (Cl2) under controlled conditions.

  • Diazotization and Chlorination: Another approach starts with 2-amino-4-chloropyridine, which undergoes diazotization followed by chlorination to yield this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale reactions under optimized conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives where bromine or chlorine atoms are replaced by other functional groups.

Mechanism of Action

Target of Action

Similar compounds have been employed as starting reagents for the synthesis of positive allosteric modulators for gaba b receptors .

Mode of Action

It is known to be a useful compound in organic synthesis , suggesting that it may interact with its targets through chemical reactions to form new compounds.

Biochemical Pathways

It has been reported as an intermediate during the synthesis of certain compounds , indicating that it may play a role in various biochemical synthesis pathways.

Result of Action

As an intermediate in organic synthesis , it likely contributes to the formation of other compounds, which could have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 2-Bromo-4,5-dichloropyridine can be influenced by various environmental factors. For instance, it should be handled in a well-ventilated place, and exposure to dust, mist, vapors, or spray should be avoided . It should also be stored in an inert atmosphere at 2-8°C to maintain its stability.

Scientific Research Applications

2-Bromo-4,5-dichloropyridine is utilized in various scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems and interactions with biomolecules.

  • Industry: It is used in the production of agrochemicals, dyestuffs, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyridine: Similar structure but with a different arrangement of halogens.

  • 5-Bromo-2,4-dichloropyrimidine:

Uniqueness: 2-Bromo-4,5-dichloropyridine is unique due to its specific halogen arrangement, which influences its reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in research and industry.

Properties

IUPAC Name

2-bromo-4,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrCl2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTZXARVZDCGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309447
Record name 2-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033203-42-7
Record name 2-Bromo-4,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033203-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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